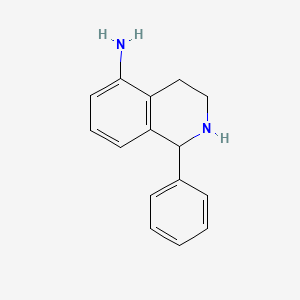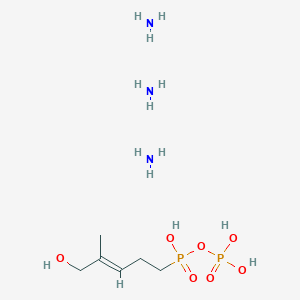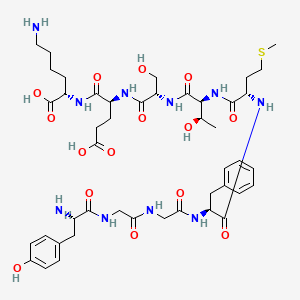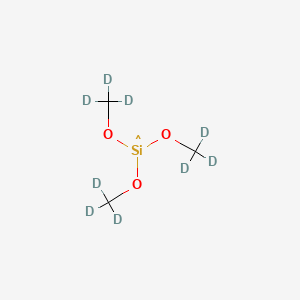![molecular formula C20H18ClFN4O5 B12406815 [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an acetyloxy group, a chloropurinyl group, a fluorooxolan ring, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorooxolan Ring: This can be achieved through a cyclization reaction involving a fluorinated sugar derivative.
Introduction of the Chloropurinyl Group: This step typically involves a nucleophilic substitution reaction where a purine derivative is chlorinated.
Esterification: The final step involves the esterification of the intermediate with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloropurinyl group, potentially converting it to an amino group.
Substitution: The fluorooxolan ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a therapeutic agent. The chloropurinyl group suggests potential antiviral or anticancer activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The chloropurinyl group can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The fluorooxolan ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a hydroxy group instead of a fluoro group.
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methyloxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate enhances its stability and reactivity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C20H18ClFN4O5 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14?,16-,19+/m1/s1 |
InChI Key |
ZGDFADBOEZXSJY-UIDMJXDJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)




